4-Ethoxy-1,1,1-trifluorobutan-2-ol
Overview
Description
4-Ethoxy-1,1,1-trifluorobutan-2-ol is an organic compound with the molecular formula C6H11F3O2.
Mechanism of Action
Target of Action
It is known to serve as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .
Mode of Action
The compound interacts with its targets through an addition–elimination reaction followed by the thiazolium-catalyzed Stetter reaction . This allows the compound to be used in the synthesis of various trifluoromethyl-substituted compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluorobutan-2-ol typically involves the reaction of ethyl vinyl ether with trifluoroacetic acid in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous synthesis techniques. This involves continuously introducing raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor. The product is then continuously extracted, which enhances the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluorobutan-2-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted fluorinated alcohols .
Scientific Research Applications
4-Ethoxy-1,1,1-trifluorobutan-2-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Another fluorinated compound with similar applications in organic synthesis and pharmaceuticals.
Ethyl 4,4,4-trifluoroacetoacetate: Used in the synthesis of fluorinated compounds and has similar reactivity.
Ethyl bromodifluoroacetate: Another fluorinated ester used in organic synthesis.
Uniqueness
4-Ethoxy-1,1,1-trifluorobutan-2-ol is unique due to its specific combination of an ethoxy group and trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high specificity and stability .
Properties
IUPAC Name |
4-ethoxy-1,1,1-trifluorobutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-2-11-4-3-5(10)6(7,8)9/h5,10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBCDFQPWNUTIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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